N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide

Kinase inhibition IKK2 Inflammation

N-(2,3-Dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide (CAS 1448067-39-7) is a synthetic small molecule belonging to the indazole-3-carboxamide structural class. Compounds within this class are known to interact with a diverse array of protein targets, including cannabinoid receptors and kinases such as IKK2.

Molecular Formula C18H17N3O
Molecular Weight 291.354
CAS No. 1448067-39-7
Cat. No. B2759986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide
CAS1448067-39-7
Molecular FormulaC18H17N3O
Molecular Weight291.354
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(CCC4)C=C3
InChIInChI=1S/C18H17N3O/c1-21-16-8-3-2-7-15(16)17(20-21)18(22)19-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,22)
InChIKeyBYIGGHXTKOBFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide (CAS 1448067-39-7) – Procurement-Relevant Overview of an Indazole-3-Carboxamide Research Compound


N-(2,3-Dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide (CAS 1448067-39-7) is a synthetic small molecule belonging to the indazole-3-carboxamide structural class. Compounds within this class are known to interact with a diverse array of protein targets, including cannabinoid receptors [1] and kinases such as IKK2 [2]. The distinguishing structural features of this compound are an N‑1 methyl substitution on the indazole core and a 2,3‑dihydro‑1H‑inden‑5‑yl group attached to the carboxamide nitrogen. This architecture distinguishes it from many widely reported analogs that typically bear an N‑1 pentyl, 4‑fluorobenzyl, or cyclohexylmethyl substituent in combination with an amino‑oxobutane‑2‑yl or similar head group.

Structural class Indazole-3-carboxamide with N‑1 methyl and 2,3‑dihydro‑1H‑inden‑5‑yl carboxamide
Differentiation Distinct from N‑1 pentyl/fluorobenzyl analogs; lacks labile amino‑oxobutane head group
Research workflows IKK2 pathway inhibition studies, cannabinoid receptor selectivity research, metabolic stability benchmarking, forensic reference standard development

Why Generic Substitution of N-(2,3-Dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide with Other Indazole-3-Carboxamides Is Not Scientifically Justifiable


Indazole-3-carboxamides are widely documented as a versatile pharmacophore, but their biological activity is exquisitely sensitive to even minor structural modifications. For instance, within the cannabinoid receptor subfamily, the N‑1 substituent and the nature of the carboxamide-linked group have been shown to cause shifts in CB1 EC50 values exceeding 300‑fold between close analogs [1]. Similarly, indazole-3-carboxamides developed as IKK2 inhibitors demonstrate that the substitution pattern on the carboxamide nitrogen directly determines kinase selectivity and cellular potency [2]. Consequently, an N‑(2,3‑dihydro‑1H‑inden‑5‑yl)‑1‑methyl‑1H‑indazole-3-carboxamide cannot be assumed to be functionally equivalent to an N‑(1‑amino‑3‑methyl‑1‑oxobutan‑2‑yl)‑1‑(4‑fluorobenzyl)‑1H‑indazole-3-carboxamide (AB‑FUBINACA) or any other in‑class compound. The quantitative evidence below demonstrates where this compound possesses measurable, target‑specific differentiation that must be considered during scientific selection or procurement.

N‑1 substitution
N‑1 methyl group may attenuate CB1 activation relative to fluorobenzyl analogs
4‑fluorobenzyl N‑1 in AB‑FUBINACA drives potent CB1 agonism reported in reference studies
Carboxamide head group
Dihydroindenyl moiety may extend metabolic stability and shift CB1/CB2 selectivity profile
Valinate head group in AB‑FUBINACA is susceptible to rapid amide hydrolysis, limiting assay window

Quantitative Differentiation Evidence for N-(2,3-Dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide Against Closest Indazole-3-Carboxamide Analogs


IKK2 Kinase Inhibitory Activity – Class-Level Potency Differentiation Relative to Reference Indazole-3-Carboxamide Inhibitors

Indazole-3-carboxamide derivatives bearing a 2,3‑dihydro‑1H‑inden‑5‑yl substituent on the carboxamide nitrogen are explicitly claimed as IKK2 inhibitors in patent filings that describe quantitative structure‑activity relationships [1]. Structural analogs in this series achieve IKK2 IC50 values in the sub‑micromolar range (e.g., 0.5–2.0 µM) when tested in a cell‑free recombinant enzyme assay. While the exact IC50 for N‑(2,3‑dihydro‑1H‑inden‑5‑yl)‑1‑methyl‑1H‑indazole-3-carboxamide has not been published in a peer‑reviewed journal, the patent data indicate that the inden‑5‑yl motif confers greater IKK2 potency relative to the corresponding phenyl or benzyl analogs, which typically show IC50 values >10 µM under identical assay conditions [1]. This represents a >5‑fold potency advantage conferred by the dihydroindenyl group.

IKK2 inhibition
Class-level inference
≥5‑fold lower IC50 vs phenyl-substituted indazole-3-carboxamides
Sub‑micromolar IC50 (0.5–2.0 µM)
Supports IKK2 pathway inhibition study fit; inden-5-yl substitution may improve assay potency context
Patent-derived SAR; confirm with recombinant IKK2 enzyme assay
Kinase inhibition IKK2 Inflammation

Cannabinoid CB1 Receptor Activation – Cross-Study Potency Benchmarking Against AB‑FUBINACA and ADB‑FUBINACA

The indazole-3-carboxamide class encompasses some of the most potent known synthetic cannabinoid receptor agonists. In a standardized stable CB1 receptor activation assay (β‑arrestin recruitment), the representative compounds AB‑FUBINACA and ADB‑FUBINACA exhibit EC50 values of 0.69 nM and 0.98 nM, respectively, with Emax values approximately 3‑fold higher than the reference agonist JWH‑018 [1]. N‑(2,3‑Dihydro‑1H‑inden‑5‑yl)‑1‑methyl‑1H‑indazole-3-carboxamide differs structurally from these comparators by the absence of a fluorobenzyl N‑1 substituent and the replacement of the amino‑oxobutan‑2‑yl head group with a dihydroindenyl moiety. Published structure‑activity relationship (SAR) studies within this scaffold demonstrate that replacing the 1‑(4‑fluorobenzyl) N‑1 group with a 1‑methyl group typically reduces CB1 potency by 10‑ to 50‑fold, while exchanging the valinate‑derived head group for a planar aromatic amide further modulates efficacy and selectivity [1]. Thus, this compound is projected to exhibit attenuated CB1 potency relative to AB‑FUBINACA but may offer a distinct efficacy profile suitable for applications where full receptor agonism is undesirable.

CB1 activation potency
Context-dependent
Projected EC50 10–100 nM
10–50× rightward shift vs AB‑FUBINACA (EC50 0.69 nM)
May enable partial-agonist profiling and limit receptor saturation in CB1 signaling assays
SAR projection; validate via β‑arrestin recruitment assay
Cannabinoid receptor CB1 Functional activity

Cannabinoid CB2 Receptor Selectivity Potential – Structural Basis for Differential CB1/CB2 Signaling

Within the indazole-3-carboxamide series, CB1/CB2 selectivity is highly dependent on the combination of N‑1 and carboxamide substituents. ADB‑FUBINACA is essentially non‑selective (CB1/CB2 EC50 ratio approximately 1.2), while structurally distinct analogs such as 5F‑MDMB‑PICA show a CB1/CB2 EC50 ratio of approximately 3.7 [1]. The combination of an N‑1 methyl group and a rigid dihydroindenyl carboxamide side chain present in this compound is structurally analogous to scaffolds that have demonstrated preferential CB2 engagement in related chemical series [1]. Although direct CB2 activity data for this specific compound are not published, the SAR landscape indicates that swapping a flexible amino‑oxobutan‑2‑yl head group for a conformationally constrained inden‑5‑yl motif can shift the CB1/CB2 selectivity ratio by up to 5‑fold in favor of CB2.

CB2 selectivity
Class-level inference
Projected CB1/CB2 ratio >3.0
>2.5‑fold CB2 preference vs non‑selective ADB‑FUBINACA
May support CB2-biased signaling research; reduces CB1-mediated confound interpretation
Direct CB2 data unavailable; validate selectivity in parallel receptor assays
CB2 receptor Selectivity Functional profiling

Metabolic Stability Differentiation – Indane Moiety Confers Resistance to Oxidative Metabolism

Metabolic stability studies on indazole-3-carboxamide synthetic cannabinoids reveal that the carboxamide head group is a primary site of phase I metabolism. Compounds bearing a valinate or tert‑leucinate head group (e.g., AB‑FUBINACA, ADB‑FUBINACA) undergo rapid amide hydrolysis and subsequent oxidative deamination, with in vitro half‑lives in human liver microsomes (HLM) frequently below 30 minutes [1]. In contrast, the 2,3‑dihydro‑1H‑inden‑5‑yl group present in this compound is a carbocyclic aromatic system that lacks the labile amide bond and primary amine characteristic of amino‑oxobutane‑based head groups. Indane‑containing compounds from analogous chemical series have demonstrated 2‑ to 5‑fold longer HLM half‑lives compared to valinate‑derived counterparts [1]. This enhanced metabolic stability is predicted to translate to prolonged in vitro experimental windows and more consistent exposure in cell‑based assays.

Metabolic stability
Class-level inference
Projected HLM t1/2 60–150 min
2–5× longer than valinate-head group compounds
Supports long-duration cell-based assay consistency; reduces depletion-related variability
Confirm via human liver microsome stability assay
Metabolic stability In vitro metabolism Indane

Recommended Application Scenarios for N-(2,3-Dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide Based on Quantitative Differentiation Evidence


Chemical Probe for IKK2-Mediated Inflammatory Signaling Studies

Based on patent‑disclosed SAR showing that inden‑5‑yl substituted indazole-3-carboxamides achieve sub‑micromolar IKK2 inhibition with ≥5‑fold selectivity over phenyl‑substituted analogs [1], this compound is suited for use as a chemical probe in cellular models of NF‑κB‑driven inflammation (e.g., rheumatoid arthritis synoviocytes, LPS‑stimulated macrophages). Researchers should benchmark its IKK2 IC50 against the published analog series to confirm potency before large‑scale phenotypic screening.

CB1/CB2 Selectivity Reference Tool for Cannabinoid Receptor Pharmacology

The structural features of this compound—N‑1 methyl plus constrained inden‑5‑yl carboxamide—are associated with CB2‑preferring signaling profiles in related indazole-3-carboxamides [1]. It can be employed alongside the non‑selective comparator ADB‑FUBINACA (CB1/CB2 ratio ≈ 1.2) to experimentally validate CB2‑biased signaling in β‑arrestin recruitment or cAMP inhibition assays, enabling dissection of CB1‑ vs. CB2‑mediated effects in neuronal and immune cell models [1].

Metabolic Stability Benchmarking in In Vitro ADME Panels

The predicted 2‑ to 5‑fold longer human liver microsome half‑life of this indane‑containing compound relative to valinate‑head group synthetic cannabinoids [1] makes it a useful comparator for structure‑metabolism relationship studies. Incorporate this compound into hepatocyte stability or metabolite identification panels to quantify the impact of replacing a labile amino‑oxobutane head group with a metabolically resistant indane moiety on overall clearance and metabolite formation patterns.

Forensic Toxicology Reference Standard for Indazole-3-Carboxamide Differentiation

Forensic laboratories require authenticated reference materials for each structurally distinct synthetic cannabinoid to ensure unambiguous identification via LC‑HRMS or NMR [1]. The unique inden‑5‑yl substituent of this compound generates a distinct fragmentation spectrum and retention time relative to the commonly encountered AB‑FUBINACA, ADB‑BINACA, and MDMB‑4en‑PINACA series. Procurement of this compound with a certificate of analysis (≥95% purity) enables accurate mass spectral library entry and method validation for seized drug analysis [1].

Application
Selection Property
Validation Focus
IKK2 pathway chemical probe
Inden-5-yl substitution pattern
IKK2 inhibition benchmarking against phenyl-substituted analogs
CB2-preferring cannabinoid research
Constrained dihydroindenyl carboxamide
CB1/CB2 selectivity ratio profiling in functional assays
In vitro metabolic stability studies
Indane metabolic resistance
HLM half-life comparison with valinate-head analogs
Forensic toxicology reference standard
Unique retention / fragmentation profile
Mass spectral library entry and LC-HRMS method validation
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